REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([NH:7][C:8](=[O:9])[C:3]=12)=[O:6].[Br:13]N1C(=O)CCC1=O>CO>[NH2:1][C:2]1[CH:12]=[CH:11][C:10]([Br:13])=[C:4]2[C:5]([NH:7][C:8](=[O:9])[C:3]=12)=[O:6]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C(C(=O)NC2=O)=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 50 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The obtained solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(C(=O)NC2=O)=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.21 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |